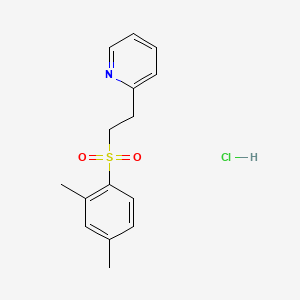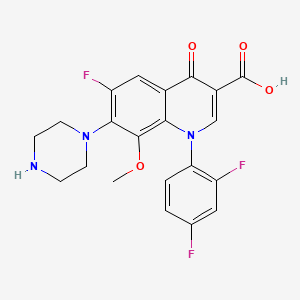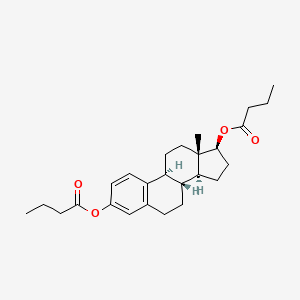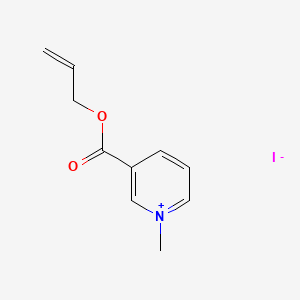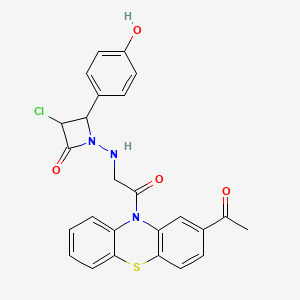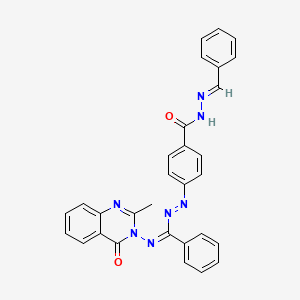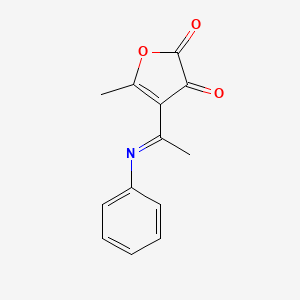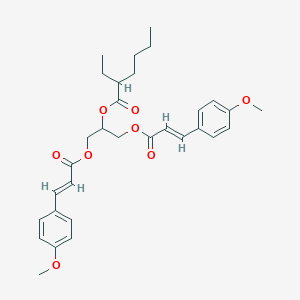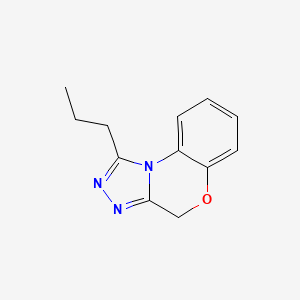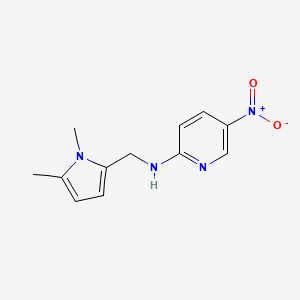
N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine is a complex organic compound characterized by its unique structure, which includes a pyrrole ring and a nitropyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine typically involves multi-step organic reactions. One common approach is the alkylation of 1,5-dimethylpyrrole with a suitable alkylating agent, followed by nitration to introduce the nitro group on the pyridine ring. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst selection, is crucial to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings.
Aplicaciones Científicas De Investigación
N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The mechanism by which N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group and pyrrole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)piperidine-4-carboxamide
- (1,5-Dimethyl-1H-pyrrol-2-yl)methylamine
Uniqueness
N-((1,5-Dimethyl-1H-pyrrol-2-yl)methyl)-5-nitropyridin-2-amine stands out due to the presence of both a nitro group and a pyrrole ring, which confer unique chemical and biological properties. This combination is less common in similar compounds, making it a valuable subject for research and application development.
Propiedades
Número CAS |
94166-54-8 |
|---|---|
Fórmula molecular |
C12H14N4O2 |
Peso molecular |
246.27 g/mol |
Nombre IUPAC |
N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C12H14N4O2/c1-9-3-4-10(15(9)2)7-13-12-6-5-11(8-14-12)16(17)18/h3-6,8H,7H2,1-2H3,(H,13,14) |
Clave InChI |
ZNARHGSNENBSAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1C)CNC2=NC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(2,5-Dimethoxyphenyl)propyl]-2-methylaniline](/img/structure/B12708685.png)
